molecular formula C17H16N4O B5217848 2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol

2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol

Cat. No.: B5217848
M. Wt: 292.33 g/mol
InChI Key: SWPPXDMWGITSOS-UHFFFAOYSA-N
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Description

2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with guanidine to form 2-amino-4-(4-methylphenyl)pyrimidine. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group at the 2-position. Finally, the phenol group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, while the phenol group can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
  • 4-(4-Methylphenyl)-2-phenylpyrimidine
  • 2-(4-Methylphenyl)-4,6-diphenylpyrimidine

Uniqueness

2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol is unique due to the presence of both hydrazinyl and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .

Properties

IUPAC Name

2-[2-hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)14-10-15(20-17(19-14)21-18)13-4-2-3-5-16(13)22/h2-10,22H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPPXDMWGITSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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